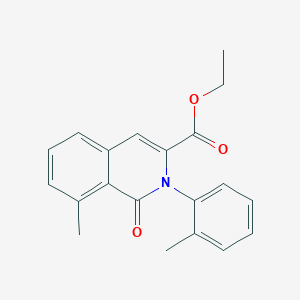![molecular formula C16H19NO B13966347 Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be achieved through various methods. One common method involves the reductive amination of benzyl alcohol with methylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride under mild conditions . Another method involves the Michael addition of methylamine to dimethyl fumarate, followed by hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes use high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol involves its interaction with various molecular targets and pathways. It is known to cross the blood-brain barrier and can be incorporated into proteins, leading to potential neurotoxic effects . The compound can cause excitotoxicity by overstimulating glutamate receptors, leading to neuronal damage . Additionally, it can induce oxidative stress and protein aggregation, contributing to its neurotoxic properties .
Comparaison Avec Des Composés Similaires
Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol can be compared with other similar compounds, such as:
Beta-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid produced by cyanobacteria, known for its neurotoxic effects.
N-Methyl-DL-aspartic acid (NMA): Another neurotoxic compound with similar structural features and biological effects.
Alpha-(methylamino)isobutyric acid: A non-proteinogenic alpha-amino acid with similar chemical properties.
These compounds share structural similarities and exhibit comparable biological activities, but this compound is unique in its specific applications and synthetic routes.
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
3-(methylamino)-1,1-diphenylpropan-2-ol |
InChI |
InChI=1S/C16H19NO/c1-17-12-15(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3 |
Clé InChI |
PBRUGRJTDHZPCZ-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)



![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)




